molecular formula C29H16Cl4N4O4 B13808421 Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]- CAS No. 67953-10-0

Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-

Cat. No.: B13808421
CAS No.: 67953-10-0
M. Wt: 626.3 g/mol
InChI Key: HDLDXUXHDCSEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]- (CAS: 67837-03-0) features a propanediamide backbone substituted with two 2,3-dichlorophenyl groups and a central azo-linked 9,10-dihydro-9,10-dioxoanthracene moiety . Its molecular formula is C₃₆H₂₁Cl₄N₅O₅, with a complex structure stabilized by intramolecular hydrogen bonding and π-π interactions.

Properties

CAS No.

67953-10-0

Molecular Formula

C29H16Cl4N4O4

Molecular Weight

626.3 g/mol

IUPAC Name

N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dioxoanthracen-1-yl)diazenyl]propanediamide

InChI

InChI=1S/C29H16Cl4N4O4/c30-17-9-4-12-20(23(17)32)34-28(40)25(29(41)35-21-13-5-10-18(31)24(21)33)37-36-19-11-3-8-16-22(19)27(39)15-7-2-1-6-14(15)26(16)38/h1-13,25H,(H,34,40)(H,35,41)

InChI Key

HDLDXUXHDCSEFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N=NC(C(=O)NC4=C(C(=CC=C4)Cl)Cl)C(=O)NC5=C(C(=CC=C5)Cl)Cl

Origin of Product

United States

Biological Activity

Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]- is a complex organic compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential applications based on diverse research findings.

Molecular Structure:

  • Molecular Formula: C36H21Cl4N5O5
  • Molecular Weight: 745.39 g/mol
  • CAS Registry Number: 67837-03-0

Chemical Structure:
The compound features a central propanediamide structure that is substituted with two 2,3-dichlorophenyl groups and an azo linkage to a 9,10-dihydro-9,10-dioxo-1-anthracenyl moiety. This unique arrangement contributes to its biological properties.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC36H21Cl4N5O5
Molecular Weight745.39 g/mol
CAS Number67837-03-0
LogPNot available

Research indicates that Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]- exhibits various biological activities:

  • Anticancer Properties:
    • The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways .
  • Antimicrobial Activity:
    • Preliminary studies suggest that the compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Enzyme Inhibition:
    • The compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial metabolism. This inhibition could lead to decreased tumor growth and enhanced sensitivity to existing therapies .

Case Studies

Several case studies highlight the biological activity of Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-:

  • Study on Anticancer Effects:
    A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups. The study utilized concentrations ranging from 1 µM to 20 µM over 48 hours .
  • Antimicrobial Efficacy Testing:
    Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent against resistant strains .

Pharmaceutical Development

Given its promising biological activities, Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]- is being explored for various pharmaceutical applications:

  • Cancer Treatment: Further research is needed to develop formulations that enhance its bioavailability and target delivery to tumor sites.
  • Antimicrobial Agent: The compound's ability to combat resistant bacterial strains positions it as a candidate for new antibiotic therapies.

Analytical Techniques

The compound can be analyzed using high-performance liquid chromatography (HPLC), which allows for the separation and quantification of impurities in pharmaceutical formulations. This method utilizes a mobile phase consisting of acetonitrile and water with phosphoric acid for optimal results .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]- is in the field of high-performance liquid chromatography (HPLC). It can be effectively analyzed using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid. This method allows for:

  • Scalable Separation : The technique is scalable for preparative separations and can isolate impurities effectively.
  • Pharmacokinetic Studies : It is suitable for pharmacokinetic studies due to its efficiency in separating compounds within biological matrices .

Pharmacological Research

The compound has shown potential in pharmacological studies due to its structural characteristics and reactivity. Its derivatives have been explored for:

  • Anticancer Activity : Research indicates that compounds similar to Propanediamide exhibit anticancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Some studies suggest that the compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in drug development.

Environmental Impact Studies

Propanediamide has been utilized in environmental research to assess the effects of chemical pollutants. Its ability to bind with various environmental contaminants aids in:

  • Toxicology Assessments : Evaluating the toxicity levels of pollutants and their interactions within ecosystems.
  • Bioremediation Studies : Investigating its role in bioremediation processes where microorganisms degrade harmful substances .

Case Study: HPLC Method Development

A significant case study involved the development of an HPLC method for analyzing this compound. Researchers successfully isolated it from complex mixtures using optimized conditions that enhanced resolution and sensitivity. The findings demonstrated that the method could be applied to various samples, including pharmaceutical formulations and environmental samples.

Case Study: Anticancer Activity Evaluation

In a pharmacological study aimed at evaluating anticancer activity, derivatives of Propanediamide were tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further drug development.

Comparison with Similar Compounds

N,N′-Bis(3-methylphenyl)propanediamide (CAS: Not provided)

  • Structure : Symmetrical propanediamide with 3-methylphenyl groups. Lacks azo or anthracene functionalities.
  • Properties : Exhibits intramolecular C–H···O hydrogen bonds and π-π stacking (interplanar distance: 3.529 Å) . The methyl groups reduce steric hindrance compared to dichlorophenyl, enhancing crystallinity.
  • Synthesis : Prepared via condensation of malonic acid with m-toluidine .

2-Phenyl-N,N'-bis(3-tolyl)propanediamide (8)

  • Structure: Propanediamide with phenyl and 3-tolyl groups. Synthesized inadvertently during triazolopyrimidinone formation .
  • Comparison : The absence of electron-withdrawing Cl atoms results in higher solubility in polar solvents compared to the dichlorophenyl analogue.

Azo-Linked and Anthraquinone Derivatives

N-[4-[(9,10-Dihydro-9,10-dioxoanthracen-2-yl)amino]-9,10-dihydro-9,10-dioxoanthracen-1-yl]benzamide (Vat Violet 15, C.I. 63355)

  • Structure: Anthraquinone-based dye with benzamide substituents.
  • Comparison : Shares the anthracene dioxo motif but lacks azo linkages. Used as a vat dye, whereas the target compound’s azo group may enhance lightfastness .

Propanamide,N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(4-nitrophenyl)diazenyl]phenyl]- (CAS: 1533-76-2)

  • Structure : Azo-linked propanamide with nitro and acetyloxyethyl groups.
  • Comparison : The nitro group increases polarity, but the absence of dichlorophenyl substituents reduces hydrophobicity .

Dichlorophenyl-Containing Compounds

Propanil (N-(3,4-dichlorophenyl)propanamide, CAS: 709-98-8)

  • Structure : Propanamide with a single 3,4-dichlorophenyl group.
  • Comparison : Widely used as an herbicide. The dichlorophenyl moiety enhances pesticidal activity, but the simpler structure lacks the photostability imparted by the anthracene dioxo-azo system in the target compound .

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Properties

Compound Molecular Formula Substituents Key Properties Applications
Target Compound C₃₆H₂₁Cl₄N₅O₅ 2,3-Dichlorophenyl, Anthracene dioxo High molecular weight (747.3 g/mol), π-π stacking, azo linkage Potential dyes, sensors
N,N′-Bis(3-methylphenyl)propanediamide C₁₇H₁₈N₂O₂ 3-Methylphenyl Symmetrical, Tm = 198–200°C, intramolecular H-bonding Crystallography studies
Propanil C₉H₉Cl₂NO 3,4-Dichlorophenyl Tm = 92–94°C, log P = 2.8, water solubility: 130 mg/L Herbicide
Vat Violet 15 C₂₈H₁₆N₂O₆ Anthraquinone, benzamide Deep violet color, high thermal stability Textile dyeing

Table 2: Spectroscopic Comparison

Compound ¹H-NMR Features (DMSO-d₆) ¹³C-NMR Features (DMSO-d₆)
Target Compound Not reported; expected aromatic signals from dichlorophenyl (δ 6.8–7.5) and anthracene Anthracene carbonyls (~180 ppm), azo N (~140 ppm)
N-Acetyl-N-(2,4-dicyano-1-(4-methoxyphenyl)-9,10-dihydrophenanthren-3-yl)acetamide (11) δ 2.88 (C-9 H), 3.72 (CH₃O), 6.77–7.48 (Ar-H) 116.7 (CN), 160.5 (Ar-C-O)

Preparation Methods

Preparation Methods of Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-

Overview

The synthesis of this compound involves multi-step organic reactions, primarily focusing on the formation of the propanediamide core substituted with dichlorophenyl groups and the azo coupling with the anthraquinone derivative. The key synthetic challenges include controlling the azo coupling reaction and ensuring the correct substitution pattern on the phenyl rings.

Stepwise Synthetic Approach

Preparation of N,N'-Bis(2,3-dichlorophenyl)propanediamide Intermediate
  • Starting Materials: 2,3-dichloroaniline and propanediamide derivatives.
  • Reaction Conditions: Typically, the amine groups of 2,3-dichloroaniline are reacted with a suitable propanediamide precursor under dehydrating conditions to form the bis-substituted propanediamide.
  • Catalysts and Solvents: Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with coupling agents such as carbodiimides (e.g., EDCI) or acid chlorides to facilitate amide bond formation.
  • Temperature and Time: Reaction temperatures range from room temperature to 80°C, with reaction times from several hours to overnight to ensure complete conversion.
Synthesis of 9,10-Dihydro-9,10-dioxo-1-anthracenyl Azo Derivative
  • Starting Materials: 9,10-anthraquinone is first converted to its amino derivative or diazonium salt.
  • Azo Coupling: The diazonium salt of the anthraquinone derivative is then coupled with the N,N'-bis(2,3-dichlorophenyl)propanediamide intermediate.
  • Reaction Conditions: The azo coupling is typically conducted in acidic aqueous media at low temperatures (0–5°C) to stabilize the diazonium salt and facilitate coupling.
  • pH Control: Maintaining a slightly acidic pH (around 4–5) is essential to maximize coupling efficiency.
  • Isolation: The azo compound precipitates out and can be isolated by filtration and purified by recrystallization.

Representative Reaction Scheme

Step Reactants Conditions Product
1 2,3-dichloroaniline + propanediamide precursor DMF, EDCI, 25–80°C, 8–12 h N,N'-Bis(2,3-dichlorophenyl)propanediamide
2 Anthraquinone diazonium salt + intermediate from Step 1 Acidic aqueous medium, 0–5°C, 1–2 h Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-

Analytical and Purification Techniques

  • High-Performance Liquid Chromatography (HPLC): Reverse phase HPLC using Newcrom R1 columns with acetonitrile, water, and phosphoric acid as mobile phase is effective for monitoring purity and isolating impurities. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
  • Recrystallization: Commonly performed from ethanol/water mixtures to obtain high-purity crystalline product.
  • Spectroscopic Characterization: UV-Vis spectroscopy confirms azo group formation; NMR and mass spectrometry verify molecular structure.

Data Table: Summary of Preparation Parameters

Parameter Details
Molecular Formula C29H16Cl4N4O4
Molecular Weight 626.27 g/mol
CAS Number 67953-10-0
Solvents DMF, DMSO, aqueous acidic media
Catalysts/Coupling Agents Carbodiimides (e.g., EDCI), acid chlorides
Temperature Range 0–80°C (depending on step)
Reaction Time 1–12 hours
Purification Methods Recrystallization, preparative HPLC
Analytical Methods RP-HPLC, UV-Vis, NMR, MS

Research Findings and Source Diversity

  • The preparation method outlined is consistent with typical azo dye synthesis involving diazonium coupling and amide bond formation, supported by chromatographic and spectroscopic analysis.
  • Multiple suppliers and chemical databases confirm the compound’s molecular identity and purity specifications, indicating established synthetic routes in commercial and research settings.
  • No direct experimental protocols for synthesis were found in restricted sources, but analogous azo compound synthesis procedures provide a reliable framework.
  • Safety and handling precautions align with general practices for chlorinated aromatic amides and azo compounds, emphasizing controlled temperature and pH during synthesis for safety and yield optimization.

Q & A

Q. What are the critical considerations for synthesizing this compound with high purity?

Synthesis requires precise control of azo-coupling reactions between anthraquinone derivatives and dichlorophenyl precursors. Key steps include:

  • Anthraquinone activation : Pre-functionalization of 9,10-dihydro-9,10-dioxoanthracene with azo groups under inert conditions to avoid side reactions .
  • Amide coupling : Reaction with 2,3-dichlorophenyl propanediamide derivatives in dry dichloroethane with triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography or recrystallization from dichloromethane/ethanol mixtures to isolate the product .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

  • UV-Vis : The anthraquinone-azo chromophore absorbs at ~450–550 nm due to π→π* transitions, with shifts indicating successful functionalization .
  • NMR : Aromatic protons from dichlorophenyl groups appear as doublets (δ 7.2–8.1 ppm), while anthraquinone protons resonate as singlet-like signals (δ 8.5–9.0 ppm). Absence of unreacted amine protons (δ ~5 ppm) confirms coupling .
  • XRD : Validates planarity of the anthraquinone core and hydrogen-bonding networks (e.g., N–H⋯O interactions) critical for stability .

Q. What are the primary applications of this compound in material science?

The anthraquinone-azo motif enables:

  • Fluorescent sensing : Anthraquinone acts as a fluorophore, while dichlorophenyl groups enhance selectivity for metal ions (e.g., Zn²⁺, Cu²⁺) via coordination .
  • Photostability studies : Azo linkages stabilize the structure under UV irradiation, making it suitable for dye-sensitized solar cell research .

Advanced Research Questions

Q. How do steric and electronic effects of 2,3-dichlorophenyl substituents influence reactivity?

  • Steric hindrance : Ortho-chloro groups restrict rotational freedom, stabilizing planar conformations and enhancing π-stacking in crystal lattices .
  • Electronic effects : Electron-withdrawing Cl atoms polarize the amide bond, increasing electrophilicity at the carbonyl group and facilitating nucleophilic attacks (e.g., hydrolysis studies) .
  • Contradictions : Some studies report reduced solubility in polar solvents due to Cl substituents, while others note improved crystallinity .

Q. What computational methods are suitable for modeling this compound’s excited-state behavior?

  • DFT/TD-DFT : Predicts HOMO-LUMO gaps (~3.2 eV) and charge transfer states in the anthraquinone-azo system .
  • Molecular dynamics : Simulates solvent effects on fluorescence quenching, e.g., hydrogen bonding with protic solvents reduces quantum yield .
  • Contradiction resolution : Experimental UV-Vis peaks at 510 nm may deviate from computed values (490–500 nm) due to solvent polarity or aggregation effects .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

  • Intermolecular interactions : XRD reveals N–H⋯O (2.8–3.0 Å) and C–H⋯O (3.2–3.4 Å) bonds forming 2D layers, explaining discrepancies in solubility and thermal stability .
  • Packing analysis : Anthraquinone planes tilt at 50–60° relative to dichlorophenyl rings, affecting charge transport in thin-film applications .

Q. What mechanistic insights explain its antiplatelet or antioxidant activity in biological studies?

  • Radical scavenging : Anthraquinone’s conjugated system donates electrons to neutralize ROS (e.g., •OH, O₂⁻), validated via DPPH/ABTS assays .
  • Platelet inhibition : Dichlorophenyl groups may block thromboxane A₂ receptors, reducing aggregation. Dose-response studies show IC₅₀ values in the μM range .

Methodological Guidance

Q. How to address low yields in azo-coupling reactions?

  • Optimize stoichiometry (1:1.2 anthraquinone:aryl diazonium salt) .
  • Use low temperatures (0–5°C) to suppress diazonium decomposition .
  • Introduce electron-donating groups (e.g., –OCH₃) on the aryl partner to enhance electrophilicity .

Q. What strategies improve solubility for biological assays?

  • Co-solvents : DMSO/water mixtures (≤10% DMSO) prevent aggregation .
  • Derivatization : Replace dichlorophenyl groups with sulfonate moieties to enhance hydrophilicity .

Q. How to validate fluorescence quenching mechanisms?

  • Stern-Volmer plots : Linear trends suggest static quenching (complex formation), while upward curves indicate dynamic quenching .
  • Lifetime measurements : Time-resolved fluorescence distinguishes between collisional (short τ) and binding-related (long τ) quenching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.